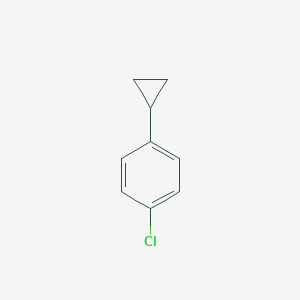

1-Chloro-4-cyclopropylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-cyclopropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBOFIGSLNDZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170869 | |

| Record name | 1-Chloro-4-cyclopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798-84-1 | |

| Record name | 1-Chloro-4-cyclopropylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-4-cyclopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-4-cyclopropylbenzene (CAS No. 1798-84-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Cyclopropyl Moiety in Aromatic Scaffolds

1-Chloro-4-cyclopropylbenzene is a substituted aromatic hydrocarbon that serves as a valuable building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries[1]. Its structure, featuring a benzene ring functionalized with a chlorine atom and a cyclopropyl group at the para position, offers a unique combination of steric and electronic properties. The cyclopropyl group, a small, strained carbocycle, is not merely a passive substituent. Its inherent ring strain endows its C-C bonds with significant π-character, allowing it to act as an electron-donating group, thereby influencing the reactivity of the aromatic ring[2]. In the context of drug discovery, the incorporation of a cyclopropyl moiety is a well-established strategy to enhance metabolic stability, improve potency by enforcing a specific conformation, and fine-tune physicochemical properties[3]. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its reactivity and applications, designed to empower researchers in their scientific endeavors.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. Understanding these characteristics is crucial for its appropriate handling, storage, and application in chemical reactions.

| Property | Value | Source |

| CAS Number | 1798-84-1 | [1][4][5] |

| Molecular Formula | C₉H₉Cl | [4][5] |

| Molecular Weight | 152.62 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Boiling Point | 76-77 °C at 7 Torr | [5] |

| Density | 1.112 g/cm³ (calculated) | [5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents | [1] |

| Storage | 2-8°C, sealed in a dry environment | [5] |

| InChI Key | HXBOFIGSLNDZRW-UHFFFAOYSA-N | [4] |

| SMILES | C1CC1c1ccc(cc1)Cl | [1] |

Spectroscopic Signature Analysis

The structural characterization of this compound relies on standard spectroscopic techniques. While a publicly available, experimentally verified high-resolution NMR spectrum is not readily found, its expected features can be reliably predicted based on the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The most telling feature in the ¹H NMR spectrum of cyclopropyl-substituted benzenes is the pronounced upfield shift of the cyclopropyl protons. This is a direct consequence of the magnetic anisotropy of the cyclopropane ring, where the ring C-C bonds generate a shielding cone, causing protons situated within it to resonate at a lower frequency[6].

-

¹H NMR (Estimated, CDCl₃, 400 MHz):

-

Aromatic Protons: Two distinct doublet signals are expected in the aromatic region (δ 7.0-7.3 ppm). The protons ortho to the chlorine will appear as a doublet (AA'BB' system) around δ 7.2 ppm, while the protons ortho to the cyclopropyl group will be a doublet around δ 7.0 ppm.

-

Cyclopropyl Methine Proton (CH): A multiplet is expected around δ 1.8-1.9 ppm.

-

Cyclopropyl Methylene Protons (CH₂): Two distinct multiplets are expected in the highly shielded region of the spectrum, approximately δ 0.9-1.0 ppm and δ 0.6-0.7 ppm, which is a hallmark of the cyclopropyl group[6].

-

-

¹³C NMR (Estimated, CDCl₃, 100 MHz):

-

Aromatic Carbons: Six signals are expected. The carbon bearing the cyclopropyl group (C1) around δ 145 ppm, the carbon bearing the chlorine (C4) around δ 130 ppm, and the four CH carbons between δ 125-130 ppm.

-

Cyclopropyl Methine Carbon (CH): A signal around δ 15 ppm.

-

Cyclopropyl Methylene Carbons (CH₂): A signal around δ 9 ppm.

-

For reference, the experimental NMR data for the parent Cyclopropylbenzene is provided below[6]:

| Compound | Aromatic Protons (ppm) | Benzylic/Vinylic Protons (ppm) | Other Aliphatic Protons (ppm) |

| Cyclopropylbenzene | 7.21-7.03 (m, 5H) | 1.84 (m, 1H, CH) | 0.91 (m, 2H, CH₂), 0.66 (m, 2H, CH₂) |

Mass Spectrometry (MS): The GC-MS data available on PubChem shows a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern for a monochlorinated compound[4].

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic peaks for C-H stretching of the aromatic ring (~3100-3000 cm⁻¹), C-H stretching of the cyclopropyl group (~3000-2900 cm⁻¹), C=C stretching of the aromatic ring (~1600 and 1480 cm⁻¹), and the C-Cl stretching (~1090 cm⁻¹).

Synthesis Methodologies: A Tale of Two Strategies

The synthesis of this compound can be approached from two primary retrosynthetic disconnections: forming the cyclopropane ring on a pre-existing chlorobenzene scaffold, or coupling a cyclopropyl group to a chlorobenzene derivative. Both strategies are robust and offer distinct advantages.

Strategy 1: Cyclopropanation of 4-Chlorostyrene via Simmons-Smith Reaction

This is a classic and reliable method for converting an alkene to a cyclopropane. The Simmons-Smith reaction involves an organozinc carbenoid, which adds a methylene group across the double bond stereospecifically[7][8]. The choice of this method is dictated by the commercial availability of 4-chlorostyrene and the reaction's tolerance for a wide range of functional groups[7].

Caption: Workflow for Simmons-Smith cyclopropanation.

Detailed Experimental Protocol (Simmons-Smith):

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add zinc-copper couple (1.2 eq.). Cover with anhydrous diethyl ether.

-

Carbenoid Formation: Add diiodomethane (1.1 eq.) dropwise to the stirred suspension. A gentle reflux may be observed, indicating the formation of the iodomethylzinc iodide carbenoid. Stir for 30-60 minutes at room temperature.

-

Cyclopropanation: Add a solution of 4-chlorostyrene (1.0 eq.) in anhydrous diethyl ether dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature or gentle reflux. Monitor the disappearance of the starting material by TLC or GC-MS. The reaction is typically complete within a few hours.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Filter the mixture through a pad of celite to remove unreacted zinc.

-

Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Strategy 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This powerful C-C bond-forming reaction provides an alternative route by coupling an aryl halide with an organoboron reagent[9][10]. For this synthesis, one could couple (4-chlorophenyl)boronic acid with a cyclopropyl Grignard/boronic acid derivative, or more practically, couple cyclopropylboronic acid with 1-bromo-4-chlorobenzene. The latter is often preferred as aryl bromides are generally more reactive in Suzuki couplings than aryl chlorides. The choice of a bulky, electron-rich phosphine ligand like tricyclohexylphosphine (PCy₃) is critical for achieving good yields, especially with less reactive aryl chlorides[11].

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol (Suzuki-Miyaura):

-

Reaction Setup: To a Schlenk flask, add 1-bromo-4-chlorobenzene (1.0 eq.), cyclopropylboronic acid (1.3 eq.), potassium phosphate (K₃PO₄, 2.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), and tricyclohexylphosphine (PCy₃, 0.10 eq.)[11].

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add degassed toluene and water (e.g., 10:1 ratio).

-

Reaction Execution: Heat the mixture to reflux (e.g., 100 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting aryl bromide is consumed.

-

Workup: Cool the reaction to room temperature and dilute with water.

-

Extraction: Extract the mixture with ethyl acetate or diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield the final product.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the interplay between the activating cyclopropyl group, the deactivating but ortho, para-directing chloro group, and the potential for cross-coupling reactions at the C-Cl bond.

Electrophilic Aromatic Substitution (EAS)

The cyclopropyl group is a moderately activating, ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions[2]. Its activating nature stems from the ability of the strained C-C bonds (Walsh orbitals) to donate electron density into the aromatic π-system, stabilizing the positively charged arenium ion intermediate[2]. The chlorine atom is deactivating due to its inductive electron withdrawal but is also ortho, para-directing because of its lone pairs' ability to participate in resonance.

In this compound, these effects combine. The position ortho to the cyclopropyl group (and meta to the chlorine) is the most activated site for electrophilic attack.

-

Example Reaction: Friedel-Crafts Acylation: Acylation with an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., AlCl₃) would be expected to yield primarily 1-(2-chloro-5-cyclopropylphenyl)ethan-1-one . This demonstrates the directing power of the cyclopropyl group overcoming the deactivating nature of the chlorine.

Cross-Coupling Reactions

The chlorine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. While aryl chlorides are less reactive than the corresponding bromides or iodides, modern catalyst systems with specialized ligands can effectively facilitate these transformations[12]. This allows for the late-stage introduction of diverse functionalities, making this compound a versatile intermediate for building molecular complexity.

Caption: Simplified catalytic cycle of Suzuki-Miyaura coupling.

Safety and Handling

As a chlorinated aromatic compound, this compound requires careful handling. While specific toxicity data is limited, related compounds suggest potential hazards.

-

GHS Hazard Statements (Predicted/Related Compounds):

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection[5][13].

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[5].

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Use appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS No. 1798-84-1) is a strategically important chemical intermediate whose value is derived from the unique properties of the cyclopropyl ring and the synthetic versatility of the aryl chloride moiety. Its synthesis is readily achievable through established methodologies like the Simmons-Smith reaction or Suzuki-Miyaura cross-coupling, providing reliable access for research and development. Its reactivity profile allows for further functionalization through both electrophilic aromatic substitution and modern cross-coupling chemistry. For scientists in drug discovery and materials science, this compound represents a key building block for constructing novel molecules with tailored properties, underscoring the enduring appeal of the cyclopropyl group in contemporary chemical design.

References

-

The Royal Society of Chemistry. Supporting Information for an article. [Link]

-

PubChem. This compound | C9H9Cl | CID 137216. [Link]

-

Organic Syntheses. Cyclopropylbenzene. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

MDPI. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]

-

Wikipedia. Simmons–Smith reaction. [Link]

-

Organic Chemistry Portal. Simmons-Smith Reaction. [Link]

-

Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. [Link]

-

PubMed. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]

-

Organic Syntheses. α-Phenylcinnamonitrile. [Link]

-

Wikipedia. Electrophilic aromatic substitution. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. Electrophilic Aromatic Substitution. [Link]

-

PubChem. Cyclopropylbenzene | C9H10 | CID 70112. [Link]

-

YouTube. Electrophilic Aromatic Substitution Reactions of Benzene Review. [Link]

-

MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

-

Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

-

ResearchGate. Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. [Link]

Sources

- 1. cymitquimica.com [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. This compound | C9H9Cl | CID 137216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzene, 1-chloro-4-cyclopropyl- | 1798-84-1 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. audreyli.com [audreyli.com]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 1-Chloro-4-cyclopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-cyclopropylbenzene, a substituted aromatic hydrocarbon, presents a unique combination of a halogenated benzene ring and a strained cyclopropyl moiety. This structure imparts distinct physical and chemical properties that make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the chlorine atom influences the electronic nature of the benzene ring, while the cyclopropyl group introduces specific steric and conformational constraints.[1] This guide provides a comprehensive overview of the essential physical and spectroscopic properties of this compound, offering a critical resource for its effective application in research and development.

Molecular Structure and Identification

The foundational step in understanding the physicochemical behavior of a compound is a thorough characterization of its molecular structure and key identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 1798-84-1 | ChemicalBook[3] |

| Molecular Formula | C₉H₉Cl | CymitQuimica[1] |

| Molecular Weight | 152.62 g/mol | PubChem[2] |

| Canonical SMILES | C1CC1C2=CC=C(C=C2)Cl | PubChem[2] |

| InChI Key | HXBOFIGSLNDZRW-UHFFFAOYSA-N | PubChem[2] |

Physicochemical Properties

The physical state and bulk properties of this compound are crucial for its handling, storage, and application in synthetic protocols. This compound is typically a colorless to pale yellow liquid.[1]

| Property | Value | Source |

| Physical Form | Liquid | CymitQuimica[1] |

| Melting Point | -4.0 to -3.5 °C | ChemicalBook |

| Boiling Point | 76-77 °C at 7 Torr | ChemicalBook |

| Density | 1.1122 g/cm³ | ChemicalBook |

| Solubility | Sparingly soluble in water; more soluble in organic solvents.[1] | CymitQuimica[1] |

| Refractive Index (n₂₀/D) | ~1.533 (of Cyclopropylbenzene) | Sigma-Aldrich |

Safety and Handling

Appropriate safety precautions are paramount when handling any chemical substance. While detailed toxicological data for this compound is limited, the available information indicates the need for careful handling.

GHS Pictogram:

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

Note: This is not an exhaustive list of all possible hazard and precautionary statements. Always consult the full Safety Data Sheet (SDS) before handling this compound.

Spectroscopic Characterization: A Guide for Structural Elucidation

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. This section provides an in-depth analysis of the expected spectral features, drawing on established principles and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The unique electronic environment of the cyclopropyl and chloro-substituted phenyl groups gives rise to a characteristic NMR fingerprint.

1. Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic and cyclopropyl protons. The magnetic anisotropy of the cyclopropane ring leads to a notable upfield shift for its proton signals.[4]

-

Aromatic Protons (δ ≈ 7.0-7.3 ppm): The four aromatic protons will appear as two sets of doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the chlorine atom will be at a slightly different chemical shift than those ortho to the cyclopropyl group.

-

Cyclopropyl Methine Proton (δ ≈ 1.8-2.0 ppm): The single proton on the carbon attached to the benzene ring will appear as a multiplet.

-

Cyclopropyl Methylene Protons (δ ≈ 0.6-1.0 ppm): The four protons of the two methylene groups in the cyclopropane ring will appear as two complex multiplets in the upfield region of the spectrum.[4]

2. Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.

-

Aromatic Carbons (δ ≈ 125-145 ppm): Four signals are expected in the aromatic region, corresponding to the four chemically non-equivalent carbons of the substituted benzene ring.

-

Cyclopropyl Methine Carbon (δ ≈ 15-20 ppm): The carbon of the cyclopropyl group directly attached to the benzene ring will appear in this region.

-

Cyclopropyl Methylene Carbons (δ ≈ 8-12 ppm): The two equivalent methylene carbons of the cyclopropane ring will give a single signal in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 152. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), an M+2 peak at m/z 154 with an intensity of approximately one-third of the molecular ion peak will also be observed.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (cyclopropyl): ~2900-3000 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-Cl stretching: ~1000-1100 cm⁻¹

-

Out-of-plane C-H bending (1,4-disubstituted benzene): ~800-850 cm⁻¹

Conclusion

This technical guide has provided a detailed overview of the key physical and spectroscopic properties of this compound. The compilation of its molecular identifiers, physicochemical characteristics, safety information, and a thorough analysis of its expected NMR, MS, and IR spectra serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. A comprehensive understanding of these properties is essential for the safe handling, effective application, and unambiguous identification of this important chemical intermediate.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Chloro-4-cyclopropylbenzene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Cyclopropyl Moiety in Modern Chemistry

The cyclopropyl group, a seemingly simple three-membered carbocycle, has garnered immense interest in the fields of medicinal chemistry and materials science. Its unique stereoelectronic properties, stemming from the inherent ring strain and high p-character of its C-C bonds, impart profound effects on the molecules that contain it. The cyclopropyl ring can act as a bioisosteric replacement for other functional groups, enhance metabolic stability, improve potency, and modulate the pharmacokinetic profile of a drug candidate. This guide provides a comprehensive technical overview of 1-chloro-4-cyclopropylbenzene, a key building block that combines the unique features of the cyclopropyl group with the versatile reactivity of a substituted aromatic ring. As a Senior Application Scientist, my aim is to not only present established protocols but to also provide the underlying scientific rationale, empowering researchers to effectively utilize this valuable synthetic intermediate.

Physicochemical Properties and Structural Elucidation

This compound (CAS No. 1798-84-1) is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉Cl | [2] |

| Molecular Weight | 152.62 g/mol | [2] |

| CAS Number | 1798-84-1 | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 76-77 °C at 7 Torr | [4] |

| Melting Point | -4.0 to -3.5 °C | [4] |

| Density | 1.1122 g/cm³ | [4] |

| Solubility | Sparingly soluble in water, soluble in organic solvents.[3] |

The structure of this compound, featuring a benzene ring substituted at the 1 and 4 positions with a chlorine atom and a cyclopropyl group, respectively, gives rise to a unique reactivity profile. The cyclopropyl group acts as an activating, ortho, para-directing group in electrophilic aromatic substitution reactions due to the ability of its Walsh orbitals to donate electron density to the aromatic π-system.[5]

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. Two of the most logical and industrially scalable methods are presented here: a Friedel-Crafts acylation followed by reduction, and a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Method A: Friedel-Crafts Acylation and Wolff-Kishner Reduction

This classical two-step approach is a robust method for the preparation of alkylbenzenes. The rationale behind this sequence is the reliable formation of the carbon-carbon bond via the Friedel-Crafts acylation, followed by a chemoselective reduction of the resulting ketone.

Caption: Synthesis via Friedel-Crafts Acylation and Reduction.

The reaction of chlorobenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), yields 4-chlorophenyl cyclopropyl ketone. The chlorine atom on the benzene ring is a deactivating but ortho, para-directing group. The para product is favored due to reduced steric hindrance.[6]

Experimental Protocol:

-

Reaction Setup: To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.1 eq.) and a suitable anhydrous solvent (e.g., dichloromethane).

-

Reagent Addition: Cool the suspension to 0-5 °C in an ice bath. Add a solution of cyclopropanecarbonyl chloride (1.0 eq.) in the same solvent to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes.

-

Aromatic Substrate Addition: Following the formation of the acylium ion complex, add chlorobenzene (1.2 eq.) dropwise, maintaining the temperature below 10 °C.

-

Reaction Progression: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 4-chlorophenyl cyclopropyl ketone can be purified by column chromatography or distillation.

The Wolff-Kishner reduction is a highly effective method for the deoxygenation of ketones to their corresponding alkanes, particularly for substrates that are sensitive to acidic conditions.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chlorophenyl cyclopropyl ketone (1.0 eq.), hydrazine hydrate (2.0 eq.), and a high-boiling solvent such as diethylene glycol.

-

Base Addition: Add potassium hydroxide (2.0 eq.) to the mixture.

-

Reaction: Heat the mixture to reflux for 1-2 hours to form the hydrazone. Then, increase the temperature to allow for the distillation of water and excess hydrazine. Continue to heat the mixture at a higher temperature (typically 180-200 °C) for several hours until the evolution of nitrogen gas ceases.

-

Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., ether or dichloromethane). Wash the combined organic extracts, dry over a suitable drying agent, and remove the solvent. The resulting this compound can be purified by vacuum distillation.

Method B: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds. This method offers the advantage of mild reaction conditions and a high tolerance for various functional groups.

Caption: Synthesis via Suzuki-Miyaura Cross-Coupling.

Experimental Protocol:

-

Reaction Setup: In a Schlenk flask, combine 4-chlorophenylboronic acid (1.0 eq.), cyclopropylboronic acid (1.2 eq.), a palladium catalyst such as Pd(OAc)₂ (typically 1-5 mol%), a suitable phosphine ligand (e.g., triphenylphosphine or a more specialized ligand for aryl chlorides), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.).

-

Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (like toluene or dioxane) and water. Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Based on the analysis of related cyclopropylbenzene derivatives, the following are the expected chemical shifts for this compound.[5]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl and aromatic protons. The cyclopropyl protons will appear as multiplets in the upfield region (approx. 0.6-1.0 ppm for the CH₂ groups and 1.8-2.0 ppm for the CH methine proton) due to the anisotropic shielding effect of the three-membered ring. The aromatic protons will appear as two doublets in the downfield region (approx. 7.0-7.3 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the cyclopropyl and aromatic carbons. The cyclopropyl carbons are expected to resonate at high field (approx. 10-16 ppm). The aromatic carbons will appear in the typical aromatic region (approx. 125-145 ppm), with the carbon attached to the chlorine atom showing a characteristic shift.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for confirming the molecular weight and fragmentation pattern. The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 152, with a characteristic M+2 peak at m/z 154 with approximately one-third the intensity, corresponding to the ³⁷Cl isotope.[2]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C-C stretching in the aromatic ring (around 1600 and 1500 cm⁻¹), and the C-Cl stretching (typically in the fingerprint region).

Applications in Drug Discovery and Development

The this compound moiety is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. While direct incorporation of this exact fragment into marketed drugs is not widely documented in publicly available literature, its structural motifs are present in various patented compounds and are of significant interest in drug discovery programs.

For instance, the core structure is related to intermediates used in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. A patent for a crystalline form of a potent SGLT2 inhibitor, 1-chloro-4-(β-D-glucopyranos-1-yl)-2-[4-((S)-tetrahydrofuran-3-yloxy)-benzyl]-benzene, highlights the importance of the substituted chlorobenzene scaffold in this therapeutic area.[6][7][8][9] The cyclopropyl group, in general, is a key feature in numerous approved drugs, where it is often introduced to enhance potency, improve metabolic stability, or fine-tune the conformational properties of the molecule.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4]

-

GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound stands as a versatile and strategically important building block for organic synthesis, particularly in the realm of drug discovery. Its synthesis, achievable through robust and scalable methods like the Friedel-Crafts acylation/Wolff-Kishner reduction sequence or the modern Suzuki-Miyaura cross-coupling, provides access to a scaffold with unique and desirable properties. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, will empower researchers to leverage the full potential of the cyclopropyl moiety in the design and creation of novel and impactful molecules.

References

- Google Patents. Crystalline form of 1-chloro-4-(β-D-glucopyranos-1-yl)-2-[4-((S)-tetrahydrofuran-3-yloxy)-benzyl].

-

PubChem. This compound. [Link]

-

Organic Syntheses. cyclopropylbenzene. [Link]

-

DrugPatentWatch. Patent 7,713,938 drug patent claims, expiration, and freedom to operate. [Link]

- Google Patents. EP1888552B1 - CRYSTALLINE FORM OF 1-CHLORO-4-(ß-D-GLUCOPYRANOS-1-YL)-2-[4-((S)-TETRAHYDROFURAN-3-YLOXY)-BENZYL]-BENZENE, A METHOD FOR ITS PREPARATION AND THE USE THEREOF FOR PREPARING MEDICAMENTS.

-

ChemSynthesis. 1,2-dichloro-4-cyclopropylbenzene. [Link]

-

Royal Society of Chemistry. Supporting information. [Link]

- patents.google.com. Crystalline form of 1-chloro-4-(beta-D-glucopyranos-1-yl)-2-[4-((S)-tetrahydrofuran-3-yloxy).

-

PubChem. Cyclopropylbenzene. [Link]

-

ResearchGate. Figure S19: 1 H NMR spectra of 1-chloro-4-(2-nitrovinyl) benzene (1e).... [Link]

-

PubChemLite. 4-chlorophenyl cyclopropyl ketone (C10H9ClO). [Link]

-

ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. [Link]opropyl_Moiety)

Sources

- 1. rsc.org [rsc.org]

- 2. This compound | C9H9Cl | CID 137216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1798-84-1: this compound | CymitQuimica [cymitquimica.com]

- 4. Benzene, 1-chloro-4-cyclopropyl- | 1798-84-1 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. drugpatentwatch.com [drugpatentwatch.com]

- 7. US7713938B2 - Crystalline form of 1-chloro-4-(β-D-glucopyranos-1-yl)-2-[4-((S)-tetrahydrofuran-3-yloxy)-benzyl]-benzene, a method for its preparation and the use thereof for preparing medicaments - Google Patents [patents.google.com]

- 8. EP1888552B1 - CRYSTALLINE FORM OF 1-CHLORO-4-(Ã-D-GLUCOPYRANOS-1-YL)-2-[4-((S)-TETRAHYDROFURAN-3-YLOXY)-BENZYL]-BENZENE, A METHOD FOR ITS PREPARATION AND THE USE THEREOF FOR PREPARING MEDICAMENTS - Google Patents [patents.google.com]

- 9. Crystalline form of 1-chloro-4-(beta-D-glucopyranos-1-yl)-2-[4-((S)-tetrahydrofuran-3-yloxy)-benzyl]-benzene, a method for its preparation and the use thereof for preparing medicaments - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to 1-Chloro-4-cyclopropylbenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Cyclopropyl Moiety

In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a uniquely valuable structural motif.[1][2][3] Its rigid, three-membered ring imparts distinct conformational constraints and electronic properties that medicinal chemists leverage to overcome significant hurdles in drug design.[2][3] The compound 1-chloro-4-cyclopropylbenzene serves as a quintessential building block, providing a synthetically versatile scaffold for introducing the beneficial cyclopropylbenzene moiety into more complex target molecules. This guide offers a detailed exploration of its properties, synthesis, characterization, and applications, providing a technical foundation for its use in research and development.

The cyclopropyl ring is not merely a passive structural element; it actively modulates a molecule's pharmacological profile.[4] Its unique π-character and strained C-C bonds can enhance binding potency, improve metabolic stability by blocking sites of oxidation, increase brain permeability, and reduce plasma clearance.[2][3] The chlorine atom on the phenyl ring of this compound further enhances its utility, serving as a reactive handle for a variety of cross-coupling reactions, which are fundamental to modern drug synthesis.

Physicochemical and Structural Properties

This compound is a colorless to pale yellow liquid characterized by a benzene ring substituted with a chlorine atom and a cyclopropyl group at the para positions.[5] This substitution pattern is key to its utility, allowing for predictable reactivity in further synthetic transformations.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 1798-84-1 | PubChem[6] |

| Molecular Formula | C₉H₉Cl | PubChem[6] |

| Molecular Weight | 152.62 g/mol | PubChem[6] |

| Boiling Point | 76-77 °C (at 7 Torr) | ChemicalBook[7] |

| Melting Point | -4.0 to -3.5 °C | ChemicalBook[7] |

| Density | 1.112 g/cm³ (approx.) | ChemicalBook[7] |

| Solubility | Sparingly soluble in water, soluble in organic solvents | CymitQuimica[5] |

| InChI Key | HXBOFIGSLNDZRW-UHFFFAOYSA-N | Sigma-Aldrich[8] |

Synthesis and Mechanistic Considerations

The synthesis of substituted cyclopropylbenzenes can be approached through several routes. A common and reliable strategy involves the cyclopropanation of a substituted styrene or a multi-step sequence starting from benzene.

Illustrative Synthetic Pathway: Friedel-Crafts Acylation followed by Cyclization

A logical and frequently employed pathway involves creating the core cyclopropylbenzene structure first, followed by chlorination. This avoids potential complications of directing group effects that might arise if chlorobenzene were the starting material for cyclopropanation.

Diagram 1: Synthetic Workflow for this compound

Caption: A common multi-step synthesis of this compound.

Causality Behind Experimental Choices:

-

Step 1 (Friedel-Crafts Acylation): This reaction robustly attaches an acyl group to the benzene ring. Using an acyl chloride (like propionyl chloride) instead of an alkyl halide prevents carbocation rearrangements, ensuring a single product. Aluminum chloride (AlCl₃) is the standard Lewis acid catalyst that activates the acyl chloride for electrophilic attack on the benzene ring.

-

Step 2 (Wolff-Kishner Reduction): The carbonyl group introduced in Step 1 must be reduced to a methylene group to form the propyl chain. The Wolff-Kishner reduction (using hydrazine and a strong base like KOH) is chosen because it is highly effective for this transformation and operates under basic conditions, which is complementary to the acidic conditions of the Friedel-Crafts reaction.

-

Step 3 (Electrophilic Aromatic Substitution - Chlorination): The cyclopropyl group is an ortho-, para-directing activator.[5] Due to steric hindrance from the cyclopropyl group, the para-product is heavily favored. A Lewis acid catalyst like ferric chloride (FeCl₃) polarizes the Cl-Cl bond, creating a potent electrophile (Cl⁺) that is attacked by the electron-rich aromatic ring to yield the final product.

Spectroscopic Characterization: The Signature of the Cyclopropyl Ring

Unambiguous identification of this compound relies on standard spectroscopic methods. The NMR spectrum, in particular, provides definitive evidence of the cyclopropyl moiety.

¹H NMR Spectroscopy

The most diagnostic feature in the ¹H NMR spectrum is the upfield chemical shift of the cyclopropyl protons.[4] This is a direct result of the ring's magnetic anisotropy, where the circulation of electrons in the strained C-C bonds creates a shielding cone.[4]

-

Aromatic Protons: Two sets of doublets in the ~7.0-7.3 ppm range, characteristic of a 1,4-disubstituted benzene ring.

-

Benzylic Proton (CH): A multiplet around ~1.8-1.9 ppm.

-

Cyclopropyl Protons (CH₂): Two distinct multiplets in the highly shielded region of ~0.6-1.0 ppm.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is also highly informative:

-

Aromatic Carbons: Four signals are expected: two for the substituted carbons (one attached to Cl, one to the cyclopropyl group) and two for the unsubstituted CH carbons.

-

Benzylic Carbon (CH): A signal around 15-20 ppm.

-

Cyclopropyl Carbons (CH₂): A characteristic upfield signal around 5-10 ppm.

Applications in Drug Development and Research

This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[5] The cyclopropylphenyl motif is found in numerous drug candidates across various therapeutic areas, including oncology and neuroscience.

Key Roles in Synthesis:

-

Scaffold for Cross-Coupling: The chloro-substituent is an excellent handle for Suzuki, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, allowing for the facile construction of carbon-carbon and carbon-heteroatom bonds.[9]

-

Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other groups like gem-dimethyl or vinyl moieties, allowing chemists to fine-tune pharmacokinetic properties while maintaining biological activity.[1]

Diagram 2: Role as a Synthetic Intermediate

Caption: Application in Suzuki cross-coupling to build complex molecules.

Detailed Experimental Protocol: Synthesis of Cyclopropylbenzene

Objective: To synthesize cyclopropylbenzene from 1,3-dibromo-1-phenylpropane.

Materials & Equipment:

-

1,3-dibromo-1-phenylpropane

-

Zinc-copper couple

-

Dimethylformamide (DMF), redistilled

-

Ether

-

Anhydrous potassium carbonate

-

1-L three-necked flask with mechanical stirrer and thermometer

-

Steam distillation apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: Equip a 1-L three-necked flask with a mechanical stirrer and a thermometer. Add 500 mL of redistilled dimethylformamide and zinc-copper couple (prepared from 131 g of zinc).[10]

-

Addition of Starting Material: Cool the mixture to 7°C in an ice bath. While stirring, add 1,3-dibromo-1-phenylpropane at a rate that maintains the internal temperature between 7–9°C.[10]

-

Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 30 minutes.

-

Workup - Quenching and Extraction: Pour the reaction mixture into 1 L of water. Steam distill the mixture until the condensate is clear.[10]

-

Isolation: Separate the organic layer from the distillate. Extract the aqueous layer with three 100-mL portions of ether.

-

Purification: Combine all organic portions, wash with four 50-mL portions of water, and dry over anhydrous potassium carbonate.[10]

-

Final Product: Remove the ether by distillation at atmospheric pressure. Distill the residue to yield pure cyclopropylbenzene (b.p. 170–175°C).[10] The subsequent para-chlorination can be achieved using standard electrophilic chlorination conditions (Cl₂, FeCl₃ in a suitable solvent).

Safety and Handling

As with all chlorinated aromatic compounds, this compound should be handled with appropriate safety precautions.[5]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear suitable protective clothing, including gloves and safety goggles, to avoid contact with skin and eyes.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[7][8]

-

Hazards: May cause skin and eye irritation. Harmful if swallowed or inhaled.[12][13] Refer to the Safety Data Sheet (SDS) for complete hazard information.

References

-

This compound | C9H9Cl | CID 137216 | PubChem. Available at: [Link]

-

Supporting Information for | The Royal Society of Chemistry. Available at: [Link]

-

1-Chloro-4-cyclopentylbenzene | C11H13Cl | CID 12189588 | PubChem. Available at: [Link]

-

cyclopropylbenzene | Organic Syntheses Procedure. Available at: [Link]

-

Supplementary Information | The Royal Society of Chemistry. Available at: [Link]

-

1,2-dichloro-4-cyclopropylbenzene | ChemSynthesis. Available at: [Link]

-

Cyclopropylbenzene | C9H10 | CID 70112 | PubChem. Available at: [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | PubMed. Available at: [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF | ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CAS 1798-84-1: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | C9H9Cl | CID 137216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzene, 1-chloro-4-cyclopropyl- | 1798-84-1 [chemicalbook.com]

- 8. This compound | 1798-84-1 [sigmaaldrich.com]

- 9. rsc.org [rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

1-Chloro-4-cyclopropylbenzene molecular weight

An In-Depth Technical Guide to 1-Chloro-4-cyclopropylbenzene: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a substituted aromatic compound that has garnered significant interest as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. The unique combination of a chloro-substituent and a cyclopropyl group on a benzene ring imparts specific steric and electronic properties that are highly valuable in medicinal chemistry. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, elucidating a robust synthetic methodology with mechanistic insights, exploring its applications in modern drug discovery, and outlining essential safety and handling protocols. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this important chemical intermediate.

Core Physicochemical and Molecular Characteristics

This compound, with the CAS number 1798-84-1, is an organic compound characterized by a benzene ring substituted with a chlorine atom and a cyclopropyl group at the para position.[1] The molecular structure combines the planarity of the benzene ring with the three-dimensional, strained nature of the cyclopropyl moiety. This unique architecture is fundamental to its utility. The chlorine atom acts as an electron-withdrawing group via induction but is also an ortho-, para-director in electrophilic aromatic substitution reactions, while the cyclopropyl group introduces distinct steric and electronic effects that can influence molecular interactions and metabolic stability.[1]

The compound typically presents as a colorless to pale yellow liquid with a characteristic aromatic odor.[1] Its hydrophobic nature makes it sparingly soluble in water but readily soluble in common organic solvents.[1]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 152.62 g/mol | [2][3] |

| Monoisotopic Mass | 152.0392780 Da | [2][4] |

| Molecular Formula | C₉H₉Cl | [1][2][3][5] |

| CAS Number | 1798-84-1 | [1][2][5] |

| Density | 1.1122 g/cm³ | [3] |

| Boiling Point | 76-77 °C (at 7 Torr) | [3] |

| Physical Form | Liquid | [1][3] |

| InChI Key | HXBOFIGSLNDZRW-UHFFFAOYSA-N | [2] |

| Purity | Typically ≥95% | [1][5] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved via a two-step process starting from chlorobenzene. The chosen methodology involves a Friedel-Crafts acylation followed by a Wolff-Kishner reduction. This route is favored for its reliability and use of readily available starting materials.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Friedel-Crafts Acylation of Chlorobenzene

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and anhydrous dichloromethane (DCM) as the solvent.

-

Cooling: Cool the stirred suspension to 0 °C using an ice bath.

-

Addition of Reactants: Add a solution of cyclopropanecarbonyl chloride (1.0 eq.) in DCM to the dropping funnel. Add this solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C. Subsequently, add chlorobenzene (1.2 eq.) dropwise.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This hydrolyzes the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to yield crude (4-chlorophenyl)(cyclopropyl)methanone, which can be purified by column chromatography or used directly in the next step.

-

Causality: Aluminum chloride is a potent Lewis acid that coordinates with the acyl chloride, generating a highly electrophilic acylium ion. The chlorine on the benzene ring is a deactivating but ortho, para-directing group. Due to steric hindrance from the chloro group, substitution occurs predominantly at the para position.

Step 2: Wolff-Kishner Reduction of the Ketone

-

Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the crude ketone from Step 1 in diethylene glycol.

-

Addition of Reagents: Add hydrazine hydrate (N₂H₄·H₂O, 3.0 eq.) and potassium hydroxide (KOH, 4.0 eq.).

-

Reaction: Heat the mixture to 120-140 °C for 2 hours to form the hydrazone intermediate. Then, increase the temperature to 190-210 °C to facilitate the decomposition of the hydrazone and evolution of nitrogen gas, driving the reduction. The distillation of water assists in driving the reaction to completion. Continue heating until gas evolution ceases (approx. 3-4 hours).

-

Workup: Cool the reaction mixture to room temperature and dilute with water.

-

Extraction: Extract the product with diethyl ether or hexane (3x). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent by rotary evaporation. The resulting crude product is purified by vacuum distillation to yield pure this compound.[3]

-

Trustworthiness: This protocol constitutes a self-validating system. The formation of the ketone in Step 1 can be confirmed by IR (strong C=O stretch ~1680 cm⁻¹) and NMR spectroscopy. The successful reduction in Step 2 is confirmed by the disappearance of the carbonyl peak in the IR spectrum and the appearance of the characteristic aliphatic cyclopropyl protons in the NMR spectrum.

Applications in Drug Discovery and Medicinal Chemistry

The cyclopropyl moiety is a "privileged" structural motif in medicinal chemistry.[6] Its incorporation into drug candidates, often as a bioisosteric replacement for groups like gem-dimethyl or vinyl, can lead to significant improvements in potency, selectivity, metabolic stability, and pharmacokinetic profiles.[6]

This compound serves as a key starting material for introducing the 4-chlorophenylcyclopropyl scaffold into larger molecules.

-

Enhanced Metabolic Stability: The cyclopropyl ring is generally more resistant to metabolic oxidation compared to larger alkyl or unsaturated groups, which can increase the half-life of a drug.

-

Conformational Rigidity: The rigid nature of the cyclopropyl group can lock a molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity.

-

Modulation of Physicochemical Properties: The group can fine-tune properties like lipophilicity (logP), which is critical for membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

-

Synthetic Handle: The chlorine atom provides a reactive site for further functionalization, most commonly through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the facile construction of diverse chemical libraries for screening.

Cyclopropane-containing compounds have demonstrated a wide array of biological activities, including inhibitory activity against receptor tyrosine kinases like MET and VEGFR-2, and have been investigated as treatments for cancer, diabetes, and infectious diseases.[7]

Safety, Handling, and Storage

As with all chlorinated aromatic compounds, this compound must be handled with appropriate safety precautions.[1] It is essential to consult the Safety Data Sheet (SDS) before use.[8][9]

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement Code | Description |

| Hazard | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[8][9] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is between 2-8 °C.[3]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, rooted in its unique molecular weight and structure, combined with a straightforward and scalable synthesis, make it an invaluable intermediate. The demonstrated utility of the cyclopropyl group in enhancing the pharmacological profiles of therapeutic agents ensures that this compound will continue to be a relevant and frequently utilized building block in the ongoing quest for novel and more effective medicines.

References

-

This compound | C9H9Cl | CID 137216 - PubChem . [Link]

-

1-Chloro-4-cyclopentylbenzene | C11H13Cl | CID 12189588 - PubChem . [Link]

-

This compound, min 95%, 1 gram - CP Lab Safety . [Link]

-

cyclopropylbenzene - Organic Syntheses Procedure . [Link]

-

1,2-dichloro-4-cyclopropylbenzene - C9H8Cl2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis . [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - Future Medicinal Chemistry . [Link]

Sources

- 1. CAS 1798-84-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C9H9Cl | CID 137216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 1-chloro-4-cyclopropyl- | 1798-84-1 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

Spectroscopic Data of 1-Chloro-4-cyclopropylbenzene: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-Chloro-4-cyclopropylbenzene, a molecule of interest in synthetic chemistry and drug development. For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural elucidation. This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy in the characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of an aromatic ring, a halogen substituent, and a strained cyclopropyl group. Each of these structural features imparts a distinct and predictable signature in its spectroscopic data. Understanding these individual contributions is key to a holistic interpretation of the molecule's spectral profile.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus is exquisitely sensitive to the surrounding electronic structure, providing detailed information about connectivity and stereochemistry.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic and cyclopropyl protons. The para-substitution pattern of the benzene ring will result in a characteristic AA'BB' system for the aromatic protons. The cyclopropyl protons are expected to show a complex multiplet structure due to geminal and vicinal coupling. A key feature is the upfield shift of the cyclopropyl protons, a direct consequence of the ring's magnetic anisotropy[1].

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2, H-6 | 7.25 - 7.15 | Doublet (d) | ~ 8.5 |

| H-3, H-5 | 7.00 - 6.90 | Doublet (d) | ~ 8.5 |

| H-7 (cyclopropyl CH) | 1.95 - 1.85 | Multiplet (m) | - |

| H-8, H-9 (cyclopropyl CH₂) | 1.05 - 0.95 | Multiplet (m) | - |

| H-8', H-9' (cyclopropyl CH₂) | 0.75 - 0.65 | Multiplet (m) | - |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom. The chemical shifts are influenced by the nature of the substituents on the aromatic ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-Cl) | 132 - 130 |

| C-2, C-6 | 129 - 127 |

| C-3, C-5 | 126 - 124 |

| C-4 (C-cyclopropyl) | 145 - 143 |

| C-7 (cyclopropyl CH) | 16 - 14 |

| C-8, C-9 (cyclopropyl CH₂) | 11 - 9 |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the molecular formula.

Predicted Mass Spectrum Data

For this compound (C₉H₉Cl), the molecular weight is approximately 152.62 g/mol . The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks at m/z 152 and 154, with a characteristic intensity ratio of 3:1.

| m/z | Predicted Fragment Ion | Interpretation |

| 154 | [C₉H₉³⁷Cl]⁺ | Molecular ion (M+2) |

| 152 | [C₉H₉³⁵Cl]⁺ | Molecular ion (M⁺) |

| 117 | [C₉H₉]⁺ | Loss of a chlorine radical (•Cl) |

| 111 | [C₆H₄Cl]⁺ | Loss of a cyclopropyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds.

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The compound will be vaporized and separated from the solvent and any impurities on a capillary column (e.g., a nonpolar column like DB-5ms).

-

MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization is typically used, where the molecules are bombarded with a beam of electrons (usually at 70 eV), causing ionization and fragmentation.

-

Data Analysis: The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance. The resulting mass spectrum is then analyzed to identify the molecular ion and interpret the fragmentation pattern.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a powerful technique for identifying the functional groups present in a molecule.

Predicted Infrared (IR) Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the aromatic ring, the cyclopropyl group, and the carbon-chlorine bond.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| ~3080 | C-H stretch | Cyclopropyl |

| 2950 - 2850 | C-H stretch | Cyclopropyl |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| ~1015 | Ring breathing | Cyclopropyl |

| 850 - 800 | C-H out-of-plane bend | 1,4-disubstituted aromatic |

| 800 - 600 | C-Cl stretch | Aryl chloride |

Experimental Protocol for FT-IR Analysis

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a convenient and widely used method for obtaining an IR spectrum.

-

Instrument Setup: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a powerful and complementary suite of tools for the comprehensive characterization of this compound. By understanding the predicted spectral data and the underlying principles of each technique, researchers can confidently identify this compound, assess its purity, and gain valuable insights into its electronic and structural properties. The experimental protocols outlined in this guide provide a solid foundation for obtaining high-quality spectroscopic data, ensuring the integrity and reproducibility of scientific findings.

References

-

PubChem. this compound. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

SpectraBase. 1-Chloro-4-cyclopropyl-benzene. [Link]

-

The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]

-

NIST Chemistry WebBook. Benzene, 1-chloro-4-ethyl-. [Link]

-

Organic Syntheses. Cyclopropylbenzene. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

PubChem. 1-Chloro-4-cyclopentylbenzene. [Link]

-

PubChem. Cyclopropylbenzene. [Link]

-

NIST Chemistry WebBook. Benzene, 1-chloro-4-ethyl-. [Link]

-

NIST Chemistry WebBook. Benzene, 1-chloro-2-propyl-. [Link]

Sources

The Cyclopropyl Group in Aromatic Systems: A Technical Guide to its Unique Electronic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl group, a three-membered carbocycle, is a substituent of profound interest in the design of aromatic systems, particularly within medicinal chemistry and materials science.[1] Its strained ring structure engenders a unique electronic profile that deviates markedly from simple alkyl groups, bestowing upon it a "pseudo-unsaturated" character.[1] This guide provides a comprehensive technical overview of the electronic properties of the cyclopropyl group when appended to aromatic systems. We will delve into its dual electronic nature, the theoretical models that explain its behavior, quantitative electronic parameters, and the profound, conformation-dependent influence it exerts on molecular properties and biological activity. This document is intended to serve as a resource for professionals engaged in the rational design and synthesis of novel aromatic compounds.

The Duality of the Cyclopropyl Group: An Electronic Tightrope Walk

The cyclopropyl group exhibits a fascinating and powerful duality in its electronic effects: it acts as a potent π-electron donor through conjugation while simultaneously being a weak σ-electron withdrawer inductively.[1] This unique combination allows for the fine-tuning of electronic properties within an aromatic ring, a feature highly sought after in drug design.[2]

The origin of this duality lies in the strained nature of the three-membered ring. The C-C-C bond angles are compressed to 60° from the ideal sp³ hybrid angle of 109.5°, leading to significant angle and torsional strain.[3][4] To accommodate this, the carbon-carbon bonds in cyclopropane are not standard σ-bonds. Instead, they are described as "bent" or "banana" bonds, with increased p-character and electron density located outside the internuclear axis.[5][6] This enhanced p-character is the foundation of the cyclopropyl group's ability to engage in conjugation with adjacent π-systems.[1][7]

Theoretical Framework: Walsh and Coulson-Moffitt Models

Two primary models provide a theoretical underpinning for the electronic structure of cyclopropane:

-

The Walsh Model: This model describes the bonding in cyclopropane by considering the molecular orbitals formed from the interaction of the frontier orbitals of three methylene (CH₂) fragments.[8][9][10] It predicts a set of high-lying occupied molecular orbitals (HOMOs) that possess π-like symmetry. These orbitals, often referred to as Walsh orbitals, are responsible for the cyclopropyl group's ability to act as a π-donor.[11][12]

-

The Coulson-Moffitt Model: This model focuses on the concept of bent bonds .[5][13] It proposes that the carbon atoms in the ring are sp² hybridized, with the C-C bonds formed by the off-axis overlap of these orbitals.[13] This outward bending of the bonds results in significant p-character, making them behave in some respects like a double bond.[5]

Both models successfully explain the cyclopropyl group's ability to stabilize adjacent carbocations and participate in conjugation, a phenomenon often termed "cyclopropyl conjugation."[7][12]

Quantifying the Electronic Influence: Hammett and Taft Parameters

The electronic effect of a substituent on an aromatic ring can be quantified using linear free-energy relationships, most notably through Hammett (σ) and Taft parameters. These parameters dissect the electronic influence into inductive and resonance components.

| Parameter | Value | Description |

| Hammett Constant (σ) | ||

| σm | -0.07 | Describes the electronic effect from the meta position, primarily reflecting the inductive effect. The negative value indicates weak electron-donating character.[1][14][15] |

| σp | -0.21 | Describes the electronic effect from the para position, encompassing both inductive and resonance effects. The more negative value compared to σm highlights the significant electron-donating resonance effect.[1][14][15] |

| Field/Inductive Parameter (F) | +0.02 | Represents the inductive/field effect of the substituent. The positive value suggests a weak electron-withdrawing inductive effect.[1] |

| Resonance Parameter (R) | -0.23 | Represents the resonance effect of the substituent. The negative value confirms its strong electron-donating character through resonance.[1] |

| Taft Steric Parameter (Es) | -0.63 | Quantifies the steric bulk of the substituent.[1] |

These parameters quantitatively confirm the dual electronic nature of the cyclopropyl group: a weak inductive withdrawing effect (positive F value) and a strong resonance donating effect (negative R and σp values).[1]

Conformational Dependence of Aromatic Interaction

The extent of electronic interaction between a cyclopropyl group and an adjacent aromatic ring is highly dependent on their relative orientation. Maximum π-donation occurs in the "bisected" conformation , where the plane of the cyclopropyl ring is perpendicular to the plane of the aromatic ring.[1] In this alignment, the Walsh orbitals of the cyclopropane can achieve maximum overlap with the p-orbitals of the aromatic π-system.

Conversely, in the "perpendicular" conformation , where the plane of the cyclopropyl ring is coplanar with the aromatic ring, this conjugative interaction is minimized.

Caption: Conformational dependence of cyclopropyl-aromatic interaction.

This conformational sensitivity has significant implications for molecular design, as locking a molecule into a specific conformation can either enhance or diminish the electronic contribution of the cyclopropyl group.[16]

Experimental Protocols for Characterizing Electronic Effects

The electronic properties of cyclopropyl-substituted aromatic compounds are determined through a combination of experimental and computational methods.

Determination of Hammett Constants via pKa Measurement

A cornerstone experimental method for quantifying substituent effects is the determination of Hammett constants (σ) by measuring the acid dissociation constants (pKa) of substituted benzoic acids.[1]

Protocol for pKa Determination of Substituted Benzoic Acids:

-

Preparation of Solutions:

-

Prepare a standard solution of the substituted benzoic acid (e.g., p-cyclopropylbenzoic acid) in a suitable solvent system (e.g., 50% ethanol/water) at a precise concentration.

-

Prepare a standardized solution of a strong base (e.g., NaOH).

-

-

Titration:

-

Titrate a known volume of the benzoic acid solution with the standardized NaOH solution.

-

Monitor the pH of the solution throughout the titration using a calibrated pH meter.

-

-

Data Analysis:

-

Plot a titration curve (pH vs. volume of NaOH added).

-

The pKa is equal to the pH at the half-equivalence point.

-

-

Calculation of Hammett Constant:

-

The Hammett constant (σ) is calculated using the following equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid)[1]

-

Caption: Experimental workflow for Hammett constant determination.

Spectroscopic Analysis

Spectroscopic techniques provide further insight into the electronic interactions between the cyclopropyl group and the aromatic ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of aromatic protons or carbons upon introduction of a cyclopropyl group can reveal the extent of electron donation.[1]

-